molecular formula C13H13NO4S2 B7577252 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid

3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid

Cat. No. B7577252
M. Wt: 311.4 g/mol
InChI Key: LVACGKOLPXJFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid, also known as TSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSB is a sulfonamide derivative of benzoic acid, which contains a thiophene ring as a substituent. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Mechanism of Action

The mechanism of action of 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid involves its ability to inhibit the activity of certain enzymes and proteins in cells. In cancer cells, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid can induce apoptosis in cancer cells. In inflammatory cells, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that produces inflammatory prostaglandins. By inhibiting this enzyme, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid can reduce inflammation in the body.
Biochemical and Physiological Effects:
3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to induce apoptosis by activating certain pathways involved in programmed cell death. In inflammatory cells, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation. In bacterial cells, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to disrupt the cell membrane and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to have potent activity against cancer cells, inflammatory cells, and bacteria, making it a versatile compound for use in various types of experiments. However, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. In addition, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has not been extensively studied in vivo, so its potential side effects and toxicity in living organisms are not well understood.

Future Directions

There are several future directions for research on 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid. One potential direction is to study its efficacy in combination with other drugs or treatments for cancer, inflammation, and bacterial infections. Another direction is to study its potential use in other diseases, such as autoimmune diseases or viral infections. Additionally, further research is needed to understand the potential side effects and toxicity of 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid in living organisms, as well as its pharmacokinetics and pharmacodynamics. These studies could lead to the development of new treatments and therapies for various diseases.

Synthesis Methods

The synthesis of 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid involves the reaction of 2-aminoethyl benzoate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid in its pure form. This synthesis method has been optimized for high yield and purity, making it a reliable source of 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid for scientific research.

Scientific Research Applications

3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been studied extensively for its potential applications in various fields of science. In cancer research, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has also been studied for its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. In addition, 3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

properties

IUPAC Name

3-[2-(thiophen-2-ylsulfonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(16)11-4-1-3-10(9-11)6-7-14-20(17,18)12-5-2-8-19-12/h1-5,8-9,14H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACGKOLPXJFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.